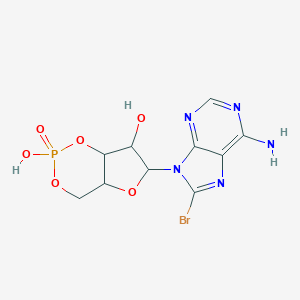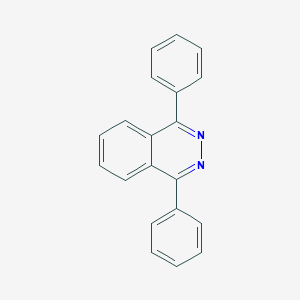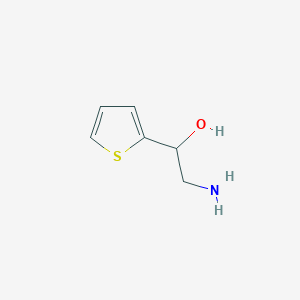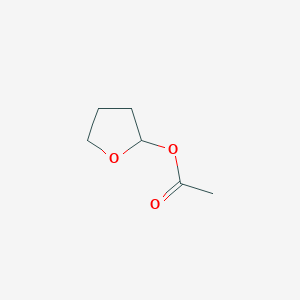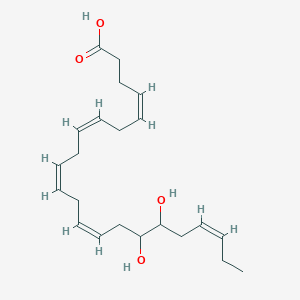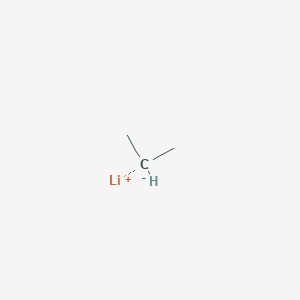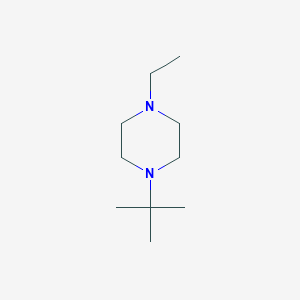
1-Tert-butyl-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-ethylpiperazine, also known as TBEPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBEPP is a piperazine derivative that has been synthesized and studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-4-ethylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of neurotransmitter systems. 1-Tert-butyl-4-ethylpiperazine has been found to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 1-Tert-butyl-4-ethylpiperazine has also been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-Tert-butyl-4-ethylpiperazine has been found to exhibit several biochemical and physiological effects, including the inhibition of enzymes, modulation of neurotransmitter systems, and neuroprotective properties. 1-Tert-butyl-4-ethylpiperazine has been found to inhibit acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function. 1-Tert-butyl-4-ethylpiperazine has also been found to modulate the activity of dopamine and serotonin receptors, which can regulate mood, motivation, and reward. 1-Tert-butyl-4-ethylpiperazine has also been found to exhibit neuroprotective properties, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tert-butyl-4-ethylpiperazine has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its potential as a neuroprotective agent. 1-Tert-butyl-4-ethylpiperazine is also relatively easy to synthesize and purify, making it readily available for research. However, 1-Tert-butyl-4-ethylpiperazine also has some limitations, including its potential toxicity and lack of specificity for certain enzymes and receptors.
Zukünftige Richtungen
There are several future directions for the research on 1-Tert-butyl-4-ethylpiperazine. One potential direction is to further explore its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 1-Tert-butyl-4-ethylpiperazine and its potential toxicity. Finally, there is a need for the development of more specific inhibitors of enzymes and receptors targeted by 1-Tert-butyl-4-ethylpiperazine.
Conclusion:
In conclusion, 1-Tert-butyl-4-ethylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-Tert-butyl-4-ethylpiperazine has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-Tert-butyl-4-ethylpiperazine has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems. Further research is needed to fully understand the mechanism of action of 1-Tert-butyl-4-ethylpiperazine and its potential as a drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-Tert-butyl-4-ethylpiperazine involves the reaction of 1-tert-butyl-4-chloropiperazine with ethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization. 1-Tert-butyl-4-ethylpiperazine can also be synthesized by other methods, including the reaction of 1-tert-butyl-4-hydroxypiperazine with ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-ethylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-Tert-butyl-4-ethylpiperazine has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of several diseases, including Alzheimer's disease and Parkinson's disease. 1-Tert-butyl-4-ethylpiperazine has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems.
Eigenschaften
CAS-Nummer |
10125-79-8 |
|---|---|
Produktname |
1-Tert-butyl-4-ethylpiperazine |
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
1-tert-butyl-4-ethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-5-11-6-8-12(9-7-11)10(2,3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
AJYSBOVXXZMAGI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(C)(C)C |
Kanonische SMILES |
CCN1CCN(CC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



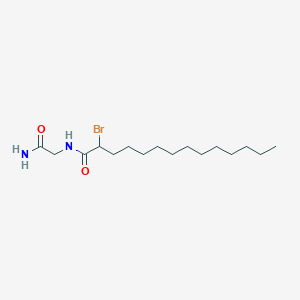
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

